Mivacurium chloride Mivacurium chloride An isoquinoline derivative that is used as a short-acting non-depolarizing agent.
Brand Name: Vulcanchem
CAS No.: 106861-44-3
VCID: VC20826812
InChI: InChI=1S/C58H80N2O14.ClH/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10;/h13-14,31-38,45-46H,15-30H2,1-12H3;1H/q+2;/p-1/b14-13+;/t45-,46-,59?,60?;/m1./s1
SMILES: C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]
Molecular Formula: C58H80ClN2O14+
Molecular Weight: 1064.7 g/mol

Mivacurium chloride

CAS No.: 106861-44-3

Cat. No.: VC20826812

Molecular Formula: C58H80ClN2O14+

Molecular Weight: 1064.7 g/mol

* For research use only. Not for human or veterinary use.

Mivacurium chloride - 106861-44-3

Specification

CAS No. 106861-44-3
Molecular Formula C58H80ClN2O14+
Molecular Weight 1064.7 g/mol
IUPAC Name bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;chloride
Standard InChI InChI=1S/C58H80N2O14.ClH/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10;/h13-14,31-38,45-46H,15-30H2,1-12H3;1H/q+2;/p-1/b14-13+;/t45-,46-,59?,60?;/m1./s1
Standard InChI Key KFWHZSUNFAPZPW-FBIVYNMFSA-M
Isomeric SMILES C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-]
SMILES C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]
Canonical SMILES C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-]

Introduction

Chemical Structure and Physical Properties

Mivacurium chloride (trade name: Mivacron) is a benzylisoquinolinium choline-like diester neuromuscular blocking agent with the chemical formula C₅₈H₈₀Cl₂N₂O₁₄ and a molecular weight of 1100.17 . The compound exists as an amorphous solid that appears white to off-white in color and demonstrates hygroscopic properties, requiring storage under specific conditions (-20°C under inert atmosphere) . Its chemical structure consists of two quaternary ammonium centers connected by a diester linkage, which is crucial for its pharmacological activity and metabolism pathway.

Structural Characteristics

The full chemical name of mivacurium chloride is (1R,1'R)-2,2'-[[(4E)-1,8-Dioxo-4-octene-1,8-diyl]bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]]isoquinolinium dichloride . This complex structure confers specific physical and chemical properties that influence its pharmacological behavior.

Physical and Chemical Properties

Mivacurium chloride exhibits specific physicochemical characteristics that influence its handling, stability, and clinical utility, as outlined in Table 1.

PropertyValue
CAS Registry Number106861-44-3
Molecular FormulaC₅₈H₈₀Cl₂N₂O₁₄
Molecular Weight1100.17
Percent CompositionC 63.32%, H 7.33%, Cl 6.45%, N 2.55%, O 20.36%
Physical StateAmorphous solid
ColorWhite to off-white
Optical Rotation[α]₂₀D -62.7° (c = 1.9 in water)
SolubilitySoluble in water and DMSO
Storage RequirementsHygroscopic, -20°C, under inert atmosphere

Pharmacology and Mechanism of Action

Mechanism of Action

Mivacurium chloride functions as a non-depolarizing neuromuscular blocking agent that competitively antagonizes acetylcholine at the nicotinic acetylcholine receptors at the neuromuscular junction . This competitive antagonism prevents acetylcholine from binding to its receptors, thereby inhibiting neuromuscular transmission and causing skeletal muscle relaxation. The compound's structure, featuring two quaternary ammonium groups, allows it to interact effectively with the acetylcholine receptor.

Metabolism and Elimination

One of the distinguishing characteristics of mivacurium chloride is its unique metabolic pathway. The drug is primarily metabolized by plasma cholinesterase (pseudocholinesterase), with an in vitro rate that is approximately 70% that of succinylcholine . This enzymatic hydrolysis accounts for its relatively short duration of action compared to other non-depolarizing neuromuscular blocking agents such as atracurium and vecuronium. The rapid metabolism explains why mivacurium's effects are significantly prolonged in patients with reduced plasma cholinesterase activity or atypical forms of the enzyme .

Clinical Pharmacology

Dosage and Administration

The effective dose for 95% neuromuscular blockade (ED₉₅) in adults under narcotic-based anesthesia is 0.07-0.08 mg/kg, while children 2-12 years of age require a slightly higher dose (0.09-0.11 mg/kg) . The recommended intubating dose for adults is typically twice the ED₉₅ (0.15 mg/kg), which produces adequate conditions for tracheal intubation within 2-3 minutes . For continuous administration, mivacurium can be delivered as an infusion at a mean rate of 6 μg/kg/min (range 2-15 μg/kg/min) in adults .

Onset and Duration of Action

The clinical profile of mivacurium chloride is characterized by a relatively rapid onset and short-to-intermediate duration of action. When administered at the recommended intubating dose to adult patients receiving nitrous oxide-narcotic anesthesia, mivacurium typically produces clinically effective neuromuscular blockade within 2-3 minutes . The duration to 25% recovery is approximately 15-20 minutes, with spontaneous recovery to 95% complete within about 25-30 minutes . The recovery index (time from 25% to 75% recovery) is approximately 7-10 minutes .

Comparative Pharmacology

Table 2 summarizes the pharmacokinetic and pharmacodynamic parameters of mivacurium chloride across different patient populations:

Patient PopulationED₉₅Recommended Intubating DoseOnset TimeClinical DurationRecovery Time (5-95%)
Adults (nitrous oxide-narcotic)0.07-0.08 mg/kg0.15 mg/kg2-3 minutes15-20 minutes~14 minutes
Children (2-12 years)0.09-0.11 mg/kg0.2 mg/kgFaster than adults~10 minutesShorter than adults
ElderlySimilar to adultsSimilar to adultsSimilar to adultsSimilar to adultsSimilar to adults
Prerenal transplant patients---50% longer than normal-
Prehepatic transplant patients---3x longer than normal-
Continuous infusion (adults)-6 μg/kg/min (range 2-15)--~14 minutes

Clinical Applications

Indications

Mivacurium chloride is indicated for facilitating endotracheal intubation and providing skeletal muscle relaxation during surgery or mechanical ventilation . Its intermediate duration of action makes it particularly suitable for short surgical procedures. Additionally, the lack of significant cumulative effect renders mivacurium suitable for maintenance of neuromuscular blockade during extended surgical procedures of unpredictable length when administered as a continuous infusion .

Comparison with Other Neuromuscular Blocking Agents

The clinical profile of mivacurium chloride can be better understood when compared with other neuromuscular blocking agents commonly used in clinical practice.

AgentClassificationOnset of ActionClinical DurationRecovery CharacteristicsSpecial Considerations
MivacuriumNondepolarizing, benzylisoquinolinium2-3 minutes15-20 minutes14 minutes (5-95% recovery)Metabolized by plasma cholinesterase
SuccinylcholineDepolarizingFaster than mivacuriumShorter than mivacurium-Multiple side effects including malignant hyperthermia
AtracuriumNondepolarizing, benzylisoquinoliniumSimilar to mivacurium2-3x longer than mivacurium-Undergoes Hofmann elimination
VecuroniumNondepolarizing, aminosteroidSimilar to mivacurium2-3x longer than mivacurium-Primarily hepatic elimination

Effect of Anesthetic Agents

The potency and duration of action of mivacurium are significantly influenced by concurrent anesthetic agents, as detailed in Table 4.

Anesthetic AgentEffect on Mivacurium
Enflurane20-30% decrease in dosage required; 25-30% prolongation of duration
Isoflurane20-30% decrease in dosage required; 25-30% prolongation of duration
Halothane25-30% prolongation of duration
Nitrous oxide-narcoticReference standard

Special Populations

Elderly Patients

Studies have shown that the duration of action of mivacurium in elderly patients is generally comparable to that in younger adults . This is a notable characteristic as many neuromuscular blocking agents exhibit prolonged effects in elderly patients due to age-related changes in pharmacokinetics and pharmacodynamics.

Patients with Organ Dysfunction

The duration of neuromuscular blockade with mivacurium is significantly affected in patients with certain organ dysfunctions. In patients awaiting renal transplantation, the duration of action is prolonged by approximately 50% . More dramatically, in patients with hepatic dysfunction awaiting liver transplantation, the duration of block can be increased threefold . These prolongations are likely related to altered plasma cholinesterase activity or concentration in these patient populations.

Adverse Effects and Precautions

Plasma Cholinesterase Variations

Patients with reduced plasma cholinesterase activity may experience prolonged neuromuscular blockade with mivacurium . Those who are heterozygous for the atypical plasma cholinesterase gene may experience a 50% prolongation in the duration of action at a dose of 0.2 mg/kg . More significantly, patients homozygous for the atypical gene are extremely sensitive to mivacurium and demonstrate markedly prolonged blockade . Therefore, mivacurium is contraindicated in patients known to be homozygous for the atypical plasma cholinesterase gene and in those with acquired deficiencies of plasma cholinesterase .

Cardiovascular Effects

While the recommended intubating dose generally produces minimal hemodynamic effects, interpatient variability in susceptibility to histamine release is to be expected . Careful monitoring of cardiovascular parameters is advised, particularly in patients with preexisting cardiovascular disease.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator